1,2,4-トリアジン

概要

説明

1,2,4-Triazine is a heterocyclic compound with a chemical formula of C2H3N3. It is a colorless solid and is used in many industrial and laboratory applications. 1,2,4-Triazine is a versatile compound that can be used in a variety of ways, from synthesis to scientific research applications.

科学的研究の応用

医薬品化学:抗癌剤への応用

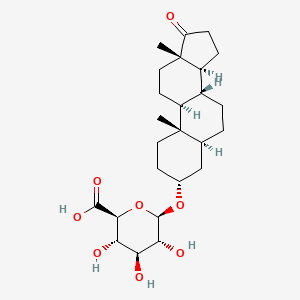

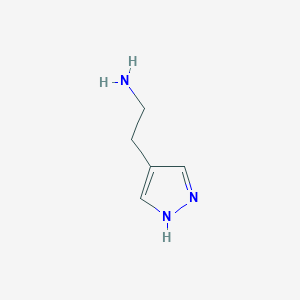

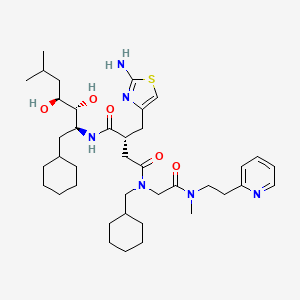

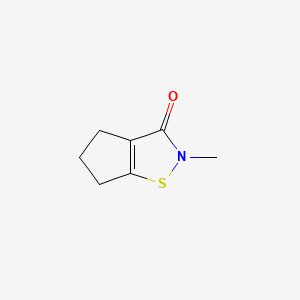

1,2,4-トリアジン誘導体は、抗癌剤としての可能性について広く研究されています。 特に、縮環複素環であるピロロ[2,1-f][1,2,4]トリアジンは、癌治療に関与するキナーゼを標的にする可能性を示しています {svg_1}。アバプリチニブやレムデシビルなどの1,2,4-トリアジン骨格を含むキナーゼ阻害剤が開発されており、この化合物が医薬品化学において重要な役割を果たしていることが強調されています。

生物活性:創薬

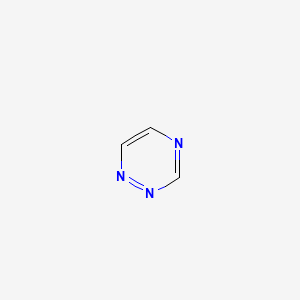

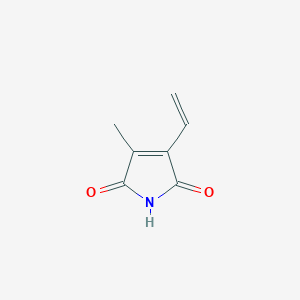

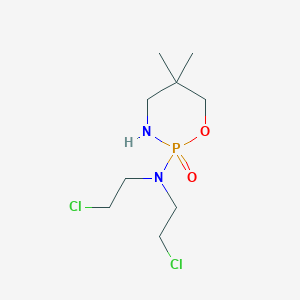

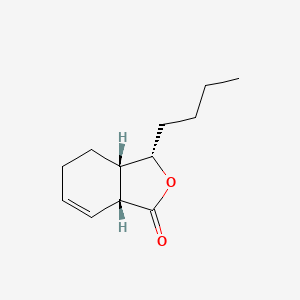

1,2,4-トリアジンの化学的特性により、構造活性相関研究のためのモノ誘導体および縮環誘導体の構築に有用な基質となっています {svg_2}。他の複素環と比較して電子不足系であるため、標的生物活性を持つ新しい分子の設計が可能となり、新薬開発において重要な役割を果たしています。

合成方法:グリーンケミストリー

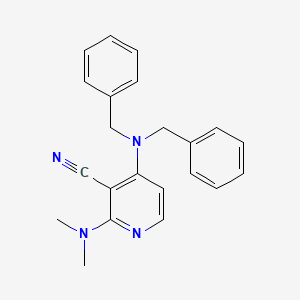

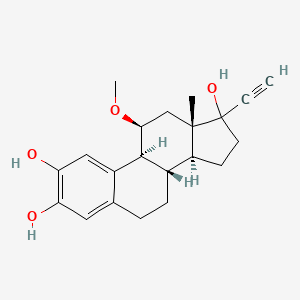

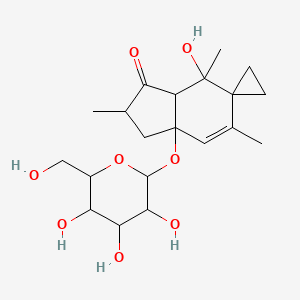

1,2,4-トリアジン化合物の合成は、グリーンで高効率な方法の必要性から注目を集めています {svg_3}。研究者は、医薬品や材料科学など、さまざまな分野で重要なこれらの化合物を合成するための持続可能なプロセスの開発に重点を置いています。

化学的特性:構造情報

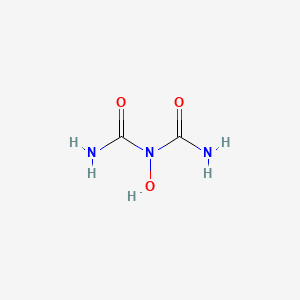

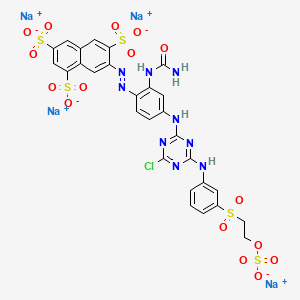

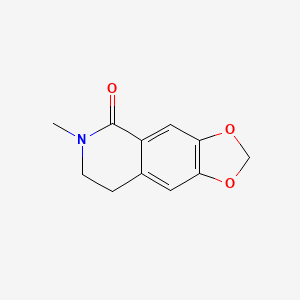

1,2,4-トリアジンの科学者間での人気は、その興味深い化学的特性によるものです。 これらの特性に基づいて、新しい構造情報を収集し、新しい用途を開発するための研究が進行中です {svg_4}。これには、ヘテロ二金属錯体における配位子としての挙動の理解が含まれます。

酵素阻害:治療薬

1,2,4-トリアジン-スルホンアミドハイブリッドは、潜在的な阻害薬として研究されています {svg_5}。これらの研究は、アルツハイマー病や癌などのさまざまな疾患の治療において重要なAChEやGSTなどの酵素に対する阻害効果に焦点を当てています。

Safety and Hazards

Safety data sheets indicate that 1,2,4-Triazine is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

1,2,4-Triazine is still very popular among scientists designing new structures with biological activity . It is still a valuable substrate for many studies, including the design of new molecules with targeted biological activity . The prospects of synthesis of triazine rings are also being discussed .

作用機序

Antiviral Activity: Certain azolo [X,Y-c] [1,2,4]triazines exhibit antiviral properties. For example, triazavirin, a sodium salt of 3-nitro-7-methylthio-1,2,4-triazolo [5,1-c] [1,2,4]triazin-7-one, is effective against influenza, acute respiratory viral infections, and tick-borne encephalitis virus .

Kinase Inhibition: Pyrrolo [2,1-f] [1,2,4]triazine, a fused heterocycle found in kinase inhibitors, targets kinases involved in cancer therapy . These inhibitors disrupt kinase signaling pathways, affecting cell growth and survival.

Biochemical Pathways:

1,2,4-Triazine derivatives impact various pathways:

- Mitochondrial Functions : Deletion mutants sensitive to 1,2,4-triazine often involve mitochondrial processes .

- Oxidative Stress Response : Rapid induction of oxidant and stress response genes occurs upon exposure to certain derivatives .

Result of Action:

Molecular and cellular effects vary based on the specific derivative. For example, some derivatives inhibit tyrosinase (important in melanin synthesis), while others affect cancer cell growth or fungal susceptibility .

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, influence 1,2,4-triazine behavior. Stability, efficacy, and bioavailability depend on these conditions.

: Methods of Synthesis for the Azolo [1,2,4]Triazines : Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy : Chemogenomic and transcriptome analysis identifies mode of action of the chemosensitizing agent CTBT : Novel kojic acid-1,2,4-triazine hybrids as anti-tyrosinase agents : Investigating the Structure-Activity Relationship of 1,2,4-Triazine G

生化学分析

Biochemical Properties

1,2,4-Triazine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, 1,2,4-Triazine derivatives have been shown to inhibit tubulin, a protein essential for cell division, by binding to the colchicine binding site . This interaction disrupts microtubule dynamics, leading to the inhibition of cancer cell proliferation. Additionally, 1,2,4-Triazine derivatives have been identified as potent inhibitors of pyruvate dehydrogenase kinase (PDK), an enzyme involved in the regulation of glucose metabolism .

Cellular Effects

1,2,4-Triazine exerts significant effects on various types of cells and cellular processes. In cancer cells, 1,2,4-Triazine derivatives inhibit cell proliferation by disrupting microtubule dynamics and inducing cell cycle arrest . These compounds also influence cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell survival. Furthermore, 1,2,4-Triazine derivatives have been shown to modulate cellular metabolism by inhibiting PDK, resulting in increased glucose oxidation and decreased lactate production .

Molecular Mechanism

The molecular mechanism of 1,2,4-Triazine involves several key interactions at the molecular level. 1,2,4-Triazine derivatives bind to the colchicine binding site on tubulin, preventing the polymerization of microtubules and disrupting the mitotic spindle formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 1,2,4-Triazine derivatives inhibit PDK by binding to its active site, thereby preventing the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This results in enhanced glucose oxidation and reduced lactate production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazine can vary over time. The stability and degradation of 1,2,4-Triazine derivatives are critical factors that influence their long-term effects on cellular function. Studies have shown that 1,2,4-Triazine derivatives maintain their stability under physiological conditions, allowing for sustained inhibition of target enzymes and proteins . Long-term exposure to 1,2,4-Triazine derivatives has been associated with persistent inhibition of cell proliferation and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 1,2,4-Triazine vary with different dosages in animal models. At low doses, 1,2,4-Triazine derivatives exhibit potent anticancer activity with minimal toxicity . At high doses, these compounds can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic efficacy of 1,2,4-Triazine derivatives plateaus beyond a certain dosage . Careful optimization of dosage is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1,2,4-Triazine is involved in several metabolic pathways. It interacts with enzymes such as PDK, influencing glucose metabolism by enhancing glucose oxidation and reducing lactate production . Additionally, 1,2,4-Triazine derivatives have been shown to affect metabolic flux by modulating the activity of key metabolic enzymes. These interactions result in altered metabolite levels and improved metabolic efficiency in cells.

Transport and Distribution

The transport and distribution of 1,2,4-Triazine within cells and tissues are mediated by specific transporters and binding proteins. 1,2,4-Triazine derivatives are taken up by cells through active transport mechanisms and are distributed to various cellular compartments . These compounds can accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects. The localization and accumulation of 1,2,4-Triazine derivatives are influenced by their chemical properties and interactions with cellular transporters.

Subcellular Localization

The subcellular localization of 1,2,4-Triazine is critical for its activity and function. 1,2,4-Triazine derivatives are directed to specific cellular compartments, such as the cytoplasm and mitochondria, where they interact with target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of 1,2,4-Triazine derivatives, directing them to specific organelles and enhancing their biological activity.

特性

IUPAC Name |

1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYADHXFMURLYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183190 | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-38-0 | |

| Record name | 1,2,4-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 1,2,4-triazine?

A1: 1,2,4-Triazine is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4.

Q2: What spectroscopic techniques are used to characterize 1,2,4-triazine derivatives?

A2: Various spectroscopic methods are employed, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and conformation of 1,2,4-triazines. Both 1H and 13C NMR are commonly utilized. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []

- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and analyze fragmentation patterns, providing insights into its structure. []

- UV-Visible Spectroscopy: This method helps analyze the electronic transitions within the molecule, providing information about conjugation and potential chromophores. []

Q3: Can you describe an example of nucleophilic substitution in 1,2,4-triazines?

A3: Research shows that the 3-position of 3,6-bis(methylthio)-5-carbamoyl-1,2,4-triazine exhibits higher reactivity towards nucleophilic substitution compared to the 6-position. []

Q4: How does the presence of electron-withdrawing or electron-donating groups affect the reactivity of 1,2,4-triazines?

A4: The electronic nature of substituents significantly influences the reactivity of 1,2,4-triazines. Electron-withdrawing groups generally enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density, potentially promoting electrophilic substitution reactions. []

Q5: What are some common synthetic approaches to 1,2,4-triazine derivatives?

A5: Several synthetic strategies have been developed, including:

- Cyclization Reactions: Cyclization of appropriately substituted precursors, such as hydrazones or amidrazones, is a common method. [] , []

- Tandem Cyclization: This efficient approach involves the formation of multiple bonds in a single reaction sequence, leading to the rapid assembly of the 1,2,4-triazine ring system. []

- [3 + 3] Cycloaddition Reactions: These reactions involve the formation of a six-membered ring from a three-atom component and a three-atom component. Recent research highlights the use of Cs2CO3-catalyzed [3 + 3] cycloaddition reactions for the synthesis of coumarin-1,2,4-triazines. []

Q6: How can 1,2,4-triazines be functionalized for further derivatization?

A6: Functionalization strategies often involve introducing reactive handles into the 1,2,4-triazine core. For instance:

- Palladium-Catalyzed Cross-Coupling Reactions: These reactions enable the introduction of aryl, alkenyl, and alkynyl groups, expanding the structural diversity of 1,2,4-triazine derivatives. []

Q7: Can you describe the reactivity of 1,2,4-triazine N-oxides?

A7: 1,2,4-Triazine N-oxides exhibit unique reactivity, particularly in cycloaddition reactions. Studies have shown their ability to undergo [4+2] cycloadditions with dienophiles, leading to the formation of fused heterocyclic systems. []

Q8: What are some notable biological activities associated with 1,2,4-triazine derivatives?

A8: 1,2,4-Triazines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including:

- Anticancer Activity: Numerous 1,2,4-triazine derivatives have shown promising anticancer activity against various cancer cell lines. []

- Antimicrobial Activity: Certain 1,2,4-triazines possess antibacterial, antifungal, and antiviral properties, making them potential candidates for developing novel antimicrobial agents. [] , []

- Anti-inflammatory and Analgesic Activity: Some 1,2,4-triazine derivatives exhibit anti-inflammatory and pain-relieving properties, suggesting their potential for treating inflammatory disorders. [] , []

- Anticonvulsant Activity: Studies have explored the potential of 1,2,4-triazine derivatives as anticonvulsant agents, with promising results. []

Q9: How do 1,2,4-triazine derivatives interact with biological targets?

A9: The mechanisms of action of 1,2,4-triazines vary depending on their structure and the specific biological target. Some general mechanisms include:

Q10: What are the potential applications of 1,2,4-triazines in materials science?

A10: The unique electronic properties and structural diversity of 1,2,4-triazines make them attractive building blocks for developing advanced materials. Some potential applications include:

Q11: How is computational chemistry used in 1,2,4-triazine research?

A11: Computational chemistry plays a vital role in understanding the properties and behavior of 1,2,4-triazines. Common applications include:

- Density Functional Theory (DFT) Calculations: DFT calculations provide insights into electronic properties, such as HOMO-LUMO energy levels and molecular orbitals, aiding in the rational design of new materials and understanding reactivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2S,4S)-4-amino-2-methyl-pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1199398.png)